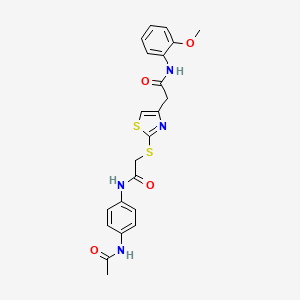

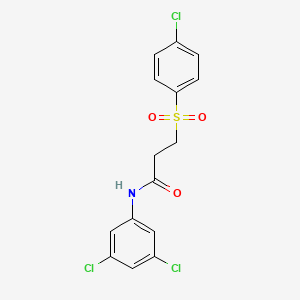

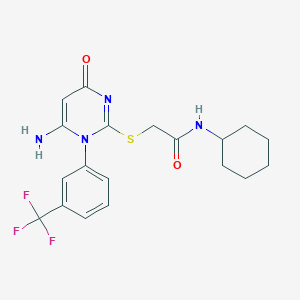

![molecular formula C19H14ClN3O B2780489 1-(benzyloxy)-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine CAS No. 339009-84-6](/img/structure/B2780489.png)

1-(benzyloxy)-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyridine-based compounds are quite common in many natural products and bioactive pharmaceuticals . They play an important role in a wide range of research topics . Pyridine and its reduced form (piperidine) are the most common nitrogen heterocycles in FDA-approved drugs .

Synthesis Analysis

The Hantzsch Dihydropyridine (Pyridine) Synthesis allows the preparation of dihydropyridine derivatives by condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia .Molecular Structure Analysis

Pyridine and its reduced form (piperidine) are the most common nitrogen heterocycles in FDA-approved drugs . Their presence in alkaloids, ligands for transition metals, catalysts, and organic materials with various properties makes them among the most important structural cores .Chemical Reactions Analysis

Direct and selective functionalization of pyridine remains scarce due to its electron-poor nature and nitrogen coordination power . Instead, functionalized pyridine rings were primarily constructed from suitably substituted acyclic precursors .Physical And Chemical Properties Analysis

Pyridine-based compounds are used as surface treatment agents for improving the electronic properties of perovskite materials .Scientific Research Applications

Synthesis and Characterization

The synthesis of imidazo[1,2-a]pyridines and related compounds is a significant area of research due to their relevance in medicinal chemistry and as intermediates in organic synthesis. For instance, the one-pot synthesis of imidazo[1,2-a]pyridines from benzyl halides or benzyl tosylates, 2-aminopyridines, and isocyanides demonstrates an efficient approach to these heterocycles, highlighting their versatility and potential for functionalization (Adib et al., 2011). Furthermore, the iodine-catalyzed three-component reaction offers a novel synthesis pathway for 2-aryl-imidazo[1,2-a]pyridine scaffolds, emphasizing the method's simplicity, high yield, and broad substrate scope (Puttaraju & Shivashankar, 2013).

Antioxidant and Biological Activities

Research into the biological activities of imidazo[1,2-a]pyridine derivatives has revealed their potential in various therapeutic areas. The antiglycation and antioxidant potential of novel imidazo[4,5-b]pyridine benzohydrazones, for instance, underscores their significant biological activity and potential therapeutic benefits. Some derivatives showed potent activity, suggesting their utility in managing conditions associated with protein glycation and oxidative stress (Taha et al., 2015).

Molecular Docking and Screening

The synthesis, molecular docking, and in vitro screening of novel triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives demonstrate the application of imidazo[4,5-b]pyridine derivatives in drug discovery. These compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies and exhibiting antimicrobial and antioxidant activity (Flefel et al., 2018).

Anticholinesterase Potential

The synthesis and evaluation of imidazo[1,2-a]pyridine-based derivatives for their anticholinesterase potential highlight another dimension of research. These compounds have shown promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them candidates for the treatment of diseases where cholinesterase inhibition is beneficial, such as Alzheimer's disease (Kwong et al., 2019).

Photophysical Investigation

The investigation into imidazo[1,5-a]pyridine-based fluorescent probes for liposome models exemplifies the application of these compounds in bioimaging and membrane dynamics studies. The study demonstrates their suitability as cell membrane probes, offering insights into membrane dynamics, hydration, and fluidity critical for understanding cellular health and biochemical pathways (Renno et al., 2022).

Mechanism of Action

Safety and Hazards

Pyridine is a colorless liquid with an unpleasant smell . It can be made from crude coal tar or from other chemicals . Pyridine is used to dissolve other substances and is also used to make many different products such as medicines, vitamins, food flavorings, paints, dyes, rubber products, adhesives, insecticides, and herbicides .

Future Directions

properties

IUPAC Name |

2-(4-chlorophenyl)-1-phenylmethoxyimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O/c20-16-10-8-15(9-11-16)19-22-18-17(7-4-12-21-18)23(19)24-13-14-5-2-1-3-6-14/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVBUGBYTGAGFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C3=C(N=CC=C3)N=C2C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzyloxy)-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

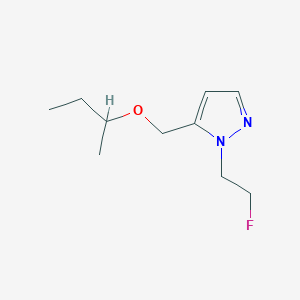

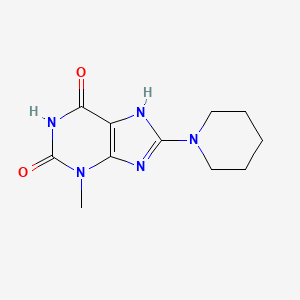

![N-(4-methoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2780414.png)

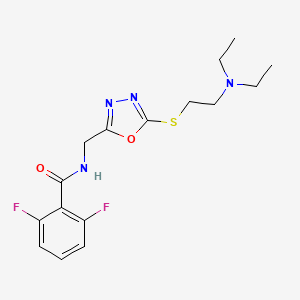

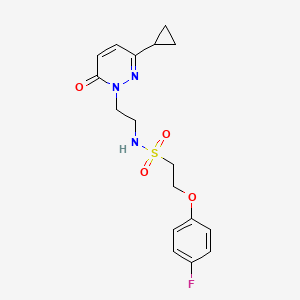

![N-cyclopentyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2780417.png)

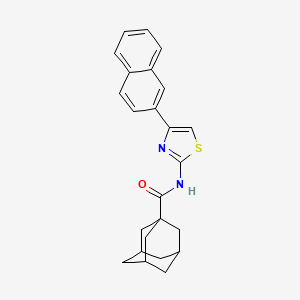

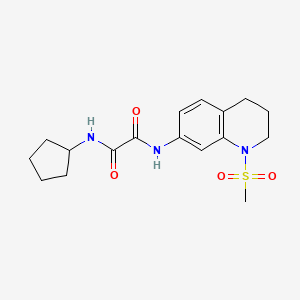

![(Z)-5-chloro-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-sulfonamide](/img/structure/B2780425.png)

![2-Cyano-N-[2-(4-methylphenoxy)ethyl]acetamide](/img/structure/B2780426.png)